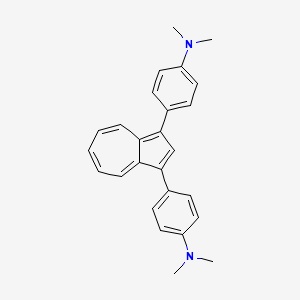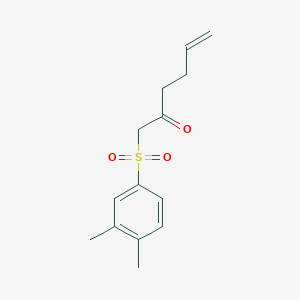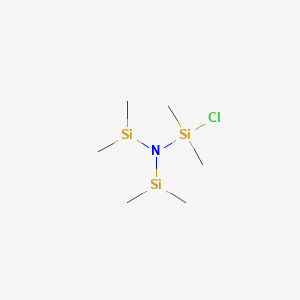
4,4'-(Azulene-1,3-diyl)bis(N,N-dimethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[4-(dimethylamino)phenyl]azulene is an organic compound known for its unique structural and electronic properties. It features two dimethylamino groups attached to phenyl rings, which are further connected to an azulene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(dimethylamino)phenyl]azulene typically involves the following steps:
Formation of the Azulene Core: The azulene core can be synthesized through various methods, including the cyclization of appropriate precursors.
Attachment of Dimethylamino Groups: The dimethylamino groups are introduced through electrophilic aromatic substitution reactions, where dimethylamine acts as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis[4-(dimethylamino)phenyl]azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced azulene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced azulene derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis[4-(dimethylamino)phenyl]azulene has several scientific research applications, including:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Chemical Sensors: Employed in the design of chemical sensors for detecting various analytes.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis[4-(dimethylamino)phenyl]azulene involves its interaction with molecular targets through its electron-donating dimethylamino groups and the electron-withdrawing azulene core. This interaction can modulate the electronic properties of the compound, making it suitable for various applications in organic electronics and chemical sensing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide: Another compound with dimethylamino groups and a different core structure.
4,4’-Bis(dimethylamino)benzophenone:
Uniqueness
1,3-Bis[4-(dimethylamino)phenyl]azulene is unique due to its azulene core, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in the field of organic electronics and chemical sensing.
Eigenschaften
CAS-Nummer |
862421-91-8 |
|---|---|
Molekularformel |
C26H26N2 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
4-[3-[4-(dimethylamino)phenyl]azulen-1-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C26H26N2/c1-27(2)21-14-10-19(11-15-21)25-18-26(24-9-7-5-6-8-23(24)25)20-12-16-22(17-13-20)28(3)4/h5-18H,1-4H3 |
InChI-Schlüssel |
RZERUQRUJWTLLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=C3C2=CC=CC=C3)C4=CC=C(C=C4)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





phosphanium bromide](/img/structure/B14193416.png)
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B14193419.png)
![2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14193423.png)


![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14193439.png)

![Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-](/img/structure/B14193450.png)

![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)
![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)
